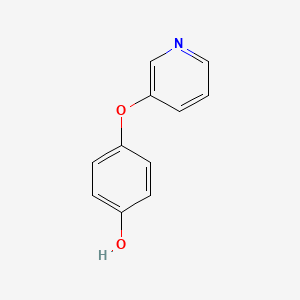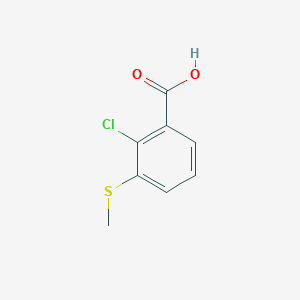
Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)-
説明
Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it an attractive candidate for use in various research fields.
科学的研究の応用
Synthesis and Metal Complexation
The synthesis of Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)-, and its complexation with metal ions represent a significant area of study. A novel vic-dioxime ligand derived from this compound has been synthesized, showing potential for complexation with various transition metal ions. This complexation leads to structures confirmed by spectral data and elemental analysis, indicating the ligand's bidentate nature and its potential for forming 1:1 and 2:1 complexes with metals like Cu(II), Ni(II), Zn(II), and Cd(II). These complexes have been explored for their antimicrobial activity against fungi and other microorganisms, suggesting applications in the development of new antimicrobial agents (Kurtoglu, et al., 2008).
Interaction with DNA
Further research into the DNA-binding properties of Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)-derived compounds has revealed their potential in the field of medicinal chemistry. These studies have shown that certain derivatives exhibit strong intercalation with DNA, demonstrating significant binding affinities towards both calf thymus DNA and G-quadruplex DNA. This interaction suggests the potential for these compounds to be developed as ligands for therapeutic purposes, targeting DNA for the treatment of various diseases (Wei, et al., 2013).
Potential in Organic Electronics
The incorporation of Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- into naphthalene diimide (NDI) derivatives has also been explored for applications in organic electronics. NDI derivatives have been studied for their potential use in organic field-effect transistors (OFETs), with modifications in the molecular structure leading to variations in electron mobility and polymer crystallinity. This research demonstrates the possibility of using Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- derivatives to develop new materials for electronic devices, highlighting the compound's versatility and potential for innovation in material science (Durban, et al., 2010).
特性
IUPAC Name |
N'-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-12(14-15)8-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEGNNHPKGSZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene](/img/structure/B2968245.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2968246.png)
![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)



![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B2968261.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)
